2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
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Overview
Description
- This compound features a complex three-dimensional spatial arrangement and belongs to the family of diterpenoid alkaloids.
- It is primarily found in plants of the Ranunculaceae family, specifically in genera such as Aconitum and Delphinium.
- Diterpenoid alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
Preparation Methods
- The chemical synthesis of diterpenoid alkaloids remains challenging due to their diverse and intricate structures.
- Recent research by Professor Yong Qin’s team has focused on the total synthesis of various diterpenoid alkaloids.
- Key strategies include oxidative dearomatization and Diels-Alder cycloaddition reactions.
- Notably, they have successfully synthesized six different diterpenoid alkaloids and their corresponding skeletons (atisine-, denudatine-, arcutane-, arcutine-, napelline-, and hetidine-based compounds).
- These achievements have garnered recognition from peers in the field.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain specific to each transformation.
- The major products formed from these reactions would depend on the specific diterpenoid alkaloid being synthesized.
Scientific Research Applications
- Researchers have explored the compound’s applications in diverse fields:
Chemistry: Studying its reactivity and potential as a synthetic intermediate.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Assessing its pharmacological properties and potential therapeutic uses.
Industry: Exploring its applications in natural product-based drug discovery.
Mechanism of Action
- The compound likely exerts its effects through specific molecular targets and pathways.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related diterpenoid alkaloids.
- Highlighting its uniqueness could involve discussing structural features, biological activities, or specific applications.
Remember that this information is based on existing research, and further studies may provide additional insights
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18-7-2-3-14(18)11-17-16(19)10-12-4-5-13-6-8-20-15(13)9-12/h2-5,7,9H,6,8,10-11H2,1H3,(H,17,19) |
InChI Key |
BGBFESVUGYOKRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CC2=CC3=C(CCO3)C=C2 |
Origin of Product |
United States |
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